ISO-AMYL-CROTONATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

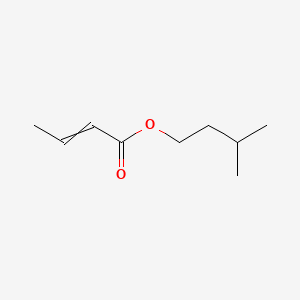

ISO-AMYL-CROTONATE, also known as isopentyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2-butenoic acid and 3-methylbutanol. This compound is known for its fruity aroma and is used in various applications, including flavoring and fragrance industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenoic acid, 3-methylbutyl ester typically involves the esterification of 2-butenoic acid with 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2-butenoic acid, 3-methylbutyl ester can be achieved through a similar esterification process. Large-scale production involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

ISO-AMYL-CROTONATE undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-butenoic acid and 3-methylbutanol.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: 2-butenoic acid and 3-methylbutanol.

Reduction: Corresponding alcohol.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

ISO-AMYL-CROTONATE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.

Mecanismo De Acción

The mechanism of action of 2-butenoic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

ISO-AMYL-CROTONATE can be compared with other similar esters, such as:

2-Butenoic acid, 2-methyl-, 3-methylbutyl ester: Similar structure but with a different substitution pattern.

2-Butenoic acid, 3-methyl-, ethyl ester: Similar ester but with an ethyl group instead of a 3-methylbutyl group.

These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their structures.

Actividad Biológica

ISO-AMYL-CROTONATE, a compound classified under crotonates, has garnered attention for its potential biological activities and interactions with various biological systems. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound, or 2-butenoic acid, 3-methylbutyl ester, is primarily recognized for its fruity aroma and is utilized in the flavor and fragrance industry. Its molecular structure allows it to interact with biological systems, potentially influencing various biochemical pathways.

The biological activity of this compound is thought to arise from its interaction with specific enzymes and receptors. This interaction can lead to alterations in metabolic pathways, including those involved in inflammation and cellular growth. Notably, research indicates that crotonate derivatives can modulate histone crotonylation, affecting gene expression and cellular responses in macrophages during infections .

Biological Activities

- Antimicrobial Activity : Recent studies have shown that crotonate can inhibit the growth of Candida albicans, a common fungal pathogen. The presence of this compound reduces hyphal morphogenesis, which is crucial for the virulence of this fungus. This effect is mediated by decreased histone crotonylation upon removal of crotonate, suggesting a reversible mechanism of action that influences gene expression related to fungal growth .

- Anti-inflammatory Effects : this compound has been observed to reduce the production of pro-inflammatory cytokines such as IL-1β in macrophages. This reduction suggests a potential application in managing inflammatory conditions by modulating immune responses .

- Potential Therapeutic Applications : The compound is under investigation for its therapeutic properties in various diseases. Its ability to influence cellular pathways indicates potential applications in treating conditions characterized by excessive inflammation or microbial infections.

Study on C. albicans Inhibition

A study demonstrated that treatment with crotonate resulted in:

- Reduction in Hyphal Formation : Crotonate-treated cells exhibited a significant decrease in hyphal growth compared to controls.

- Cytokine Modulation : There was a marked decrease in IL-1β secretion from macrophages exposed to crotonate during infection, indicating its role in dampening inflammatory responses .

Data Tables

Propiedades

Número CAS |

25415-77-4 |

|---|---|

Fórmula molecular |

C9H16O2 |

Peso molecular |

156.22 g/mol |

Nombre IUPAC |

3-methylbutyl (E)-but-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |

Clave InChI |

JAVOYFHBJFLMRQ-SNAWJCMRSA-N |

SMILES |

CC=CC(=O)OCCC(C)C |

SMILES isomérico |

C/C=C/C(=O)OCCC(C)C |

SMILES canónico |

CC=CC(=O)OCCC(C)C |

Key on ui other cas no. |

25415-77-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.